An In-depth Technical Guide to the Chemical Structure and Properties of Myosmine
An In-depth Technical Guide to the Chemical Structure and Properties of Myosmine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosmine, systematically named 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, is a pyridine alkaloid structurally related to nicotine.[1] Initially identified as a minor alkaloid in tobacco plants (Nicotiana species), its presence has since been documented in a wide array of dietary sources, including nuts, cereals, fruits, vegetables, and dairy products.[1][2][3] This widespread occurrence, coupled with its biological activities, has made myosmine a compound of significant interest in the fields of toxicology, pharmacology, and drug development.[1][3] Chemically, myosmine's structure, featuring a pyridine ring linked to a dihydropyrrole moiety, imparts unique physicochemical properties and reactivity.[2] Of particular note is its ability to undergo nitrosation to form N'-nitrosonornicotine (NNN), a potent esophageal and oral carcinogen, highlighting its toxicological relevance.[1][4] Furthermore, myosmine exhibits pharmacological activity, including the inhibition of the enzyme aromatase and weak binding to neuronal nicotinic acetylcholine receptors (nAChRs).[5][6] This guide provides a comprehensive technical overview of myosmine, detailing its chemical structure, properties, synthesis, analytical determination, and biological significance.
Chemical Structure and Identification
Myosmine is a bicyclic heterocyclic compound composed of a pyridine ring substituted at the 3-position with a 3,4-dihydro-2H-pyrrole (a pyrroline) ring.[7] The molecule is optically inactive.[8]
| Identifier | Value | Reference |
| IUPAC Name | 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | [7] |
| Synonyms | 3-(1-Pyrrolin-2-yl)pyridine; Dehydronornicotine | [7][9] |
| CAS Number | 532-12-7 | [7] |
| Molecular Formula | C₉H₁₀N₂ | [7] |
| Molar Mass | 146.19 g/mol | [7] |
| InChI | InChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2 | [7] |
| InChIKey | DPNGWXJMIILTBS-UHFFFAOYSA-N | [7] |
| Canonical SMILES | C1CC(=NC1)C2=CN=CC=C2 | [7] |
Physicochemical Properties
Myosmine is a colorless to pale yellow crystalline solid at room temperature.[2] It is characterized as a bifunctional base due to the presence of two nitrogen atoms with distinct basicities.[2]
| Property | Value | Reference |
| Appearance | Colorless to pale yellow crystalline solid | [2] |
| Melting Point | 40.5 - 47 °C | [2][7] |
| Boiling Point | 285 - 290 °C (at 760 mmHg); 82 - 83 °C (at 0.5 mmHg) | [2][8] |
| Density | 1.12 g/cm³ (solid at 20 °C) | [2] |
| pKa (Pyridine N) | 4.2 | [2] |
| pKa (Pyrroline N) | 7.8 | [2] |
| Water Solubility | 3.2 g/L (at neutral pH, increases in acidic conditions) | [2] |
| Organic Solvent Solubility | Ethanol: 85 g/L; Methanol: 120 g/L; Acetone: 65 g/L (at 25 °C) | [2] |
| Log P (Octanol-Water) | 1.35 | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the characteristic chemical shifts for myosmine in chloroform-d (CDCl₃).
¹H NMR (400 MHz, CDCl₃) [2]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (Pyridine) | 8.65 | dd | 4.8, 1.6 |
| H-4 (Pyridine) | 8.50 | dt | 8.0, 1.6 |
| H-5 (Pyridine) | 7.75 | ddd | 8.0, 2.4, 1.6 |
| H-6 (Pyridine) | 7.25 | dd | 8.0, 4.8 |
| H-3' (Pyrroline) | 6.35 | t | 3.2 |
| H-5' (Pyrroline) | 3.85 | t | 7.6 |
| H-4' (Pyrroline) | 2.75 | t | 7.6 |
¹³C NMR [2]
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyridine) | 151.2 |
| C-6 (Pyridine) | 148.5 |
| C-4 (Pyridine) | 135.8 |
| C-3' (Pyrroline) | 134.2 |
| C-5 (Pyridine) | 133.5 |
| C-3 (Pyridine) | 123.5 |
| C-6 (Pyridine, alt.) | 122.8 |
| C-5' (Pyrroline) | 45.2 |
| C-4' (Pyrroline) | 28.7 |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of myosmine typically shows a prominent molecular ion peak and a characteristic fragmentation pattern involving the loss of an ethene molecule from the pyrroline ring.[10][11]
| Parameter | Value | Reference |
| Ionization Mode | Electron Ionization (EI) | [10] |
| Molecular Ion (M⁺) | m/z 146 | [10][11] |
| Major Fragment Ion | m/z 118 | [10][11] |
| Neutral Loss | 28 Da (C₂H₄) | [10] |
Experimental Protocols
Synthesis of Myosmine
A prevalent method for myosmine synthesis involves the condensation of ethyl nicotinate with N-vinyl-2-pyrrolidone, followed by acidic hydrolysis and decarboxylation.[2][8][12]
Methodology:
-
Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, combine ethyl nicotinate (1.0 eq) and sodium methoxide (1.5 eq) in toluene.[8][12]
-
Addition of Reagent: To the stirred mixture, add N-vinyl-2-pyrrolidone (1.1 eq).[8][12]
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.[8][12]
-
Cooling and Acidification: After reflux, cool the mixture to ambient temperature. Carefully add concentrated hydrochloric acid and water.[8][12]
-
Hydrolysis: Heat the acidified mixture at reflux for 6 hours to facilitate hydrolysis and decarboxylation.[8][12]
-
Basification and Extraction: After cooling, basify the mixture to a pH of 10 using a 50% NaOH solution.[8][12] Extract the aqueous layer with toluene or another suitable organic solvent (e.g., MTBE) multiple times.[8][12]
-
Purification: Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), and evaporate the solvent under reduced pressure to yield crude myosmine, which can be further purified by distillation.[8][12]
Extraction and Quantification from Biological Matrices
Isotope dilution mass spectrometry, using a deuterated internal standard like myosmine-d₄, is the gold standard for accurate quantification.[5] The following protocol is a generalized method for LC-MS/MS analysis in human plasma.[13]
Methodology:
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of myosmine-d₄ internal standard working solution (e.g., 100 ng/mL).[13]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[13]
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[13]
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into a liquid chromatograph equipped with a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water and acetonitrile (or methanol) with additives like formic acid.[7]
-
Mass Spectrometric Detection: Introduce the column eluent into a tandem mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[13] Monitor specific precursor-to-product ion transitions for both myosmine and myosmine-d₄ to ensure selectivity and sensitivity.[13]
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the myosmine concentration in the samples from this curve.[5]
Biological Activities and Pathways
Metabolism
Studies in Wistar rats have identified the primary metabolic pathways of myosmine. The major metabolites, accounting for over 70% of the dose excreted in urine, are 3-pyridylacetic acid and 4-oxo-4-(3-pyridyl)butyric acid (keto acid).[14][15] Minor metabolites include 3-pyridylmethanol, 3'-hydroxymyosmine, and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB).[14][15] The formation of some of these metabolites may be explained by a peroxidation reaction pathway.[16][17]
Nitrosation and Carcinogenicity
Under acidic conditions, such as those in the stomach, myosmine can be readily nitrosated to form N'-nitrosonornicotine (NNN) and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB).[4] NNN is classified as a Group 1 carcinogen by the IARC and is particularly linked to esophageal cancer.[1][4] This endogenous formation of a potent carcinogen from a dietary component is a significant toxicological concern.[4]
Aromatase Inhibition
Myosmine has been shown to be an inhibitor of human aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis—the conversion of androgens (like testosterone) to estrogens (like estradiol).[6] Myosmine inhibits aromatase with an IC₅₀ of 33 µM, making it approximately seven times more potent than nicotine (IC₅₀: 223 µM).[6] This inhibition can disrupt sexual hormone homeostasis.[6]
Conclusion
Myosmine is a structurally unique alkaloid with a dual significance stemming from its widespread dietary presence and its diverse biological activities. While its acute toxicity is low, its potential for endogenous conversion into the potent carcinogen NNN warrants considerable attention from a public health perspective. The development of robust analytical methods, such as the isotope-dilution mass spectrometry protocols detailed herein, is crucial for accurately assessing human exposure from both tobacco and non-tobacco sources. Furthermore, its ability to inhibit aromatase suggests a potential for endocrine disruption and provides a basis for further pharmacological investigation. This guide serves as a foundational resource for professionals engaged in the study of myosmine, providing the necessary chemical, analytical, and biological data to support future research and risk assessment efforts.
References
- 1. A Convenient Synthesis of Myosmine – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Determination of caffeine, myosmine, and nicotine in chocolate by headspace solid-phase microextraction coupled with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrosation of dietary myosmine as risk factor of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of human aromatase by myosmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Method of (S)-Nicotine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntk-kemi.com [ntk-kemi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Metabolism of myosmine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Reaction of the tobacco alkaloid myosmine with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
